CYP3A4 Inhibitory Potency and Pharmacokinetic Boosting Potential: Structural Domain Mapping vs. In-Class Piperazine Analogs
The patent family covering piperidine- and piperazine-linked imidazole/triazole derivatives demonstrates that compounds bearing a 1,2,3-triazole directly attached to the piperidine ring via N2-regiochemistry achieve single-digit nanomolar CYP3A4 IC50 values, whereas analogous piperazine-linked or N1-attached triazole congeners show significantly reduced potency. In a representative recombinant CYP3A4 fluorescence-based assay (pH 7.4, 37 °C, substrate: dibenzylfluorescein), the closest 1,2,3-triazol-2-yl-piperidine carbonylimidazolidinone scaffold exhibited an IC50 of 8.2 nM, while the structurally matched 1,2,4-triazole-1-yl-piperazine analog displayed an IC50 of 1400 nM [1].
| Evidence Dimension | CYP3A4 enzymatic inhibitory activity |
|---|---|
| Target Compound Data | IC50 ≈ 8.2 nM (representative 1,2,3-triazol-2-yl-piperidine carbonylimidazolidinone scaffold from patent series) |
| Comparator Or Baseline | 1,2,4-Triazole-1-yl-piperazine carbonylimidazolidinone analog: IC50 = 1400 nM |
| Quantified Difference | ~171-fold greater potency for the 1,2,3-triazol-2-yl scaffold |
| Conditions | Recombinant human CYP3A4, dibenzylfluorescein substrate, pH 7.4, 37 °C |
Why This Matters
A >100-fold potency differential against CYP3A4 directly impacts the concentration required for effective pharmacokinetic boosting; selecting the wrong scaffold could necessitate impractically high dosing and increase off-target risks.
- [1] Merck Sharp & Dohme Corp. Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug. U.S. Patent Application Publication No. US 2016/0297792 A1, published October 13, 2016. View Source
